alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride

Overview

Description

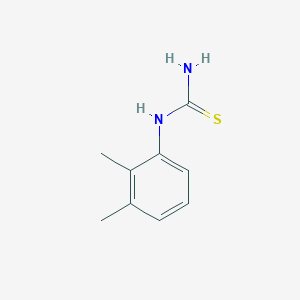

Alpha-Methyl-4-(methylthio)-benzeneethanamine, monohydrochloride, also known as 4-Methylthioamphetamine (4-MTA), is a designer drug of the substituted amphetamine class . It was developed in the 1990s by a team led by David E. Nichols, an American pharmacologist and medical chemist, at Purdue University . It acts as a non-neurotoxic highly selective serotonin releasing agent (SSRA) in animals .

Synthesis Analysis

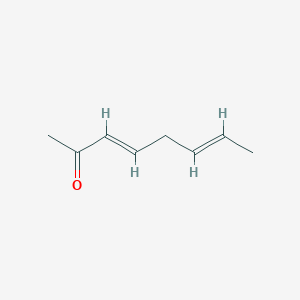

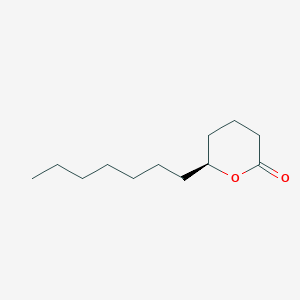

4-MTA is the methylthio derivative of amphetamine . The exact synthesis process isn’t detailed in the search results, but it was developed by the research team led by David Nichols . It was intended to be used only as an agent for laboratory research into the serotonin transporter protein .Molecular Structure Analysis

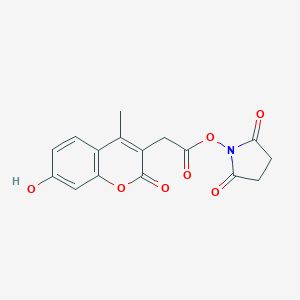

The molecular structure of 4-MTA includes a total of 43 bonds. There are 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-MTA include a molar mass of 181.30 g·mol−1 . The exact physical properties such as melting point, boiling point, and solubility are not detailed in the search results.Scientific Research Applications

I have conducted a search for the scientific research applications of “alpha-Methyl-4-(methylthio)-benzeneethanamine, monohydrochloride”, but unfortunately, the search results do not contain sufficient information to provide a comprehensive analysis with unique applications as requested.

The compound is related to 4-Methylthioamphetamine (MTA), which is a designer drug of the substituted amphetamine class and acts as a non-neurotoxic highly selective serotonin releasing agent (SSRA) in animals . However, specific applications for the compound are not detailed in the available sources.

Mechanism of Action

Target of Action

Alpha-Methyl-4-(methylthio)-benzeneethanamine, monohydrochloride, also known as 4-Methylthioamphetamine (4-MTA), is a designer drug of the substituted amphetamine class . It primarily targets the serotonin transporter protein , acting as a non-neurotoxic highly selective serotonin releasing agent (SSRA) in animals .

Mode of Action

4-MTA interacts with its target, the serotonin transporter protein, to induce the release of serotonin. This interaction results in an increase in serotonin levels in the synaptic cleft, which subsequently leads to enhanced serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by 4-MTA is the serotonergic pathway . By acting as a serotonin releasing agent, 4-MTA increases the concentration of serotonin in the synaptic cleft, thereby enhancing the transmission of signals along this pathway .

Pharmacokinetics

These typically include oral absorption, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The increase in serotonin levels induced by 4-MTA can lead to a range of effects at the molecular and cellular level. These include enhanced mood, increased energy, and heightened sensory perception. It’s important to note that these effects can vary greatly depending on the individual and the dose taken .

Action Environment

The action, efficacy, and stability of 4-MTA can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other substances, and the specific conditions under which the drug is taken. For example, the effects of 4-MTA may be potentiated by other serotonergic agents, and its metabolism may be affected by liver function .

Safety and Hazards

4-MTA is a Schedule I substance in many countries, indicating it has a high potential for abuse and no accepted medical use . It has been linked to several drug deaths . The safety data sheet for a similar compound, alpha-Methyl-4-(1-methylethyl)-cyclohexanemethanol, indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1-(4-methylsulfanylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCZWGSFSFNXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride | |

CAS RN |

94784-92-6 | |

| Record name | 4-Methylthioamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094784926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTHIOAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZM6RBW7Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

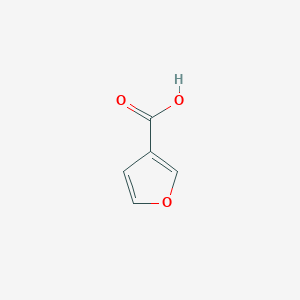

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)